molecular formula C18H22N4O3 B14933247 1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide

1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide

Cat. No.: B14933247
M. Wt: 342.4 g/mol
InChI Key: UXFFOVOWMNNYPZ-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked via a propanoyl chain to a 4-methyl-3-oxo-3,4-dihydroquinoxaline moiety. The quinoxaline ring, a bicyclic system with two nitrogen atoms, confers unique electronic and steric properties, while the methyl group at position 4 may enhance metabolic stability compared to bulkier substituents. The propanoyl spacer likely influences molecular conformation and target binding.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-[3-(4-methyl-3-oxoquinoxalin-2-yl)propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H22N4O3/c1-21-15-5-3-2-4-13(15)20-14(18(21)25)6-7-16(23)22-10-8-12(9-11-22)17(19)24/h2-5,12H,6-11H2,1H3,(H2,19,24)

InChI Key

UXFFOVOWMNNYPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,2-Diamines with α-Keto Acids

The dihydroquinoxalin-2-one scaffold is classically synthesized by reacting 1,2-phenylenediamine derivatives with α-keto acids. For 4-methyl substitution, methylglyoxal or its equivalents serve as the carbonyl source. A representative protocol involves:

  • Dissolving 1,2-phenylenediamine (1.0 equiv) and methylglyoxal (1.1 equiv) in glacial acetic acid (0.33 M).
  • Refluxing for 2–3 hours under nitrogen atmosphere.
  • Neutralizing with aqueous NaHCO₃ and extracting with ethyl acetate to yield 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (70–85% yield).

Key Optimization : Fe-mediated reductions or K₂CO₃-assisted alkylations enhance regioselectivity for N-methylation.

Introduction of the Propanoyl Side Chain

Photoredox-Catalyzed Alkylation

Recent advances utilize photoredox catalysis to couple dihydroquinoxalinones with redox-active esters (RAEs). For propanoic acid installation:

  • Prepare the N-hydroxyphthalimide (NHPI) ester of propanoic acid via DCC/DMAP-mediated coupling.
  • React 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv) with the NHPI ester (1.5 equiv) in acetonitrile under 440 nm LED irradiation.
  • Employ rose bengal (5 mol%) and DIPEA (1.5 equiv) as the catalytic system.

This method achieves C-2 alkylation with 65–80% yield, circumventing traditional SN2 limitations.

Synthesis of Piperidine-4-carboxamide

Amidation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxamide is synthesized via activation of the carboxylic acid followed by ammonia treatment:

  • React piperidine-4-carboxylic acid (1.0 equiv) with thionyl chloride to form the acyl chloride.
  • Treat with ammonium hydroxide in dichloromethane at 0°C.
  • Isolate the product via filtration (85–90% yield).

Alternative Route : Direct coupling using HATU and DIPEA in DMF achieves comparable yields.

Amide Bond Formation: Final Coupling

Carbodiimide-Mediated Coupling

The propanoyl-quinoxaline acid is activated and coupled to piperidine-4-carboxamide:

  • Dissolve 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (1.0 equiv) in dry DCM.
  • Add EDCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2.0 equiv) at 0°C.
  • Introduce piperidine-4-carboxamide (1.1 equiv) and stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the title compound (70–75% yield).

Alternative Synthetic Pathways

Hydrazide-Azide Coupling

Adapting methodologies from S-substituted quinoxaline syntheses:

  • Convert the propanoic acid to its hydrazide derivative using hydrazine hydrate.
  • Generate the acyl azide in situ via HNO₂ treatment.
  • React with piperidine-4-carboxamide under Curtius rearrangement conditions.

This route affords moderate yields (50–60%) but offers functional group tolerance.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the N-methyl singlet (δ 3.20–3.30), quinoxaline aromatic protons (δ 7.80–8.10), and piperidine carboxamide NH (δ 6.50–6.70).
  • LC-MS : [M+H]⁺ at m/z 357.2 (calculated for C₁₉H₂₁N₄O₃).

Chemical Reactions Analysis

Core Reactivity of the 4-Methyl-3-oxo-3,4-dihydroquinoxaline Motif

The quinoxaline core is a planar heterocyclic system with conjugated π-electrons, enabling electrophilic and nucleophilic substitution reactions. Key reactivity includes:

1.1. Nucleophilic Substitution at the 2-Position

The electron-deficient nature of the quinoxaline ring facilitates nucleophilic attack at the 2-position. For example:

  • S-Alkylation : Reaction with soft electrophiles (e.g., phenacyl chloride, allyl bromide) in the presence of triethylamine yields S-alkylated derivatives (e.g., ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate) .

  • Amide Formation : Coupling with amino acid esters via azide intermediates generates S-linked carboxamides (e.g., 8a–c and 9a–i ) .

1.2. Oxidation and Reduction

  • The 3-oxo group is susceptible to reduction under hydrogenation conditions (e.g., Pd/C, H₂), converting the dihydroquinoxaline to a tetrahydro derivative .

  • Autoclave hydrogenation of methyl esters to carboxylic acids has been reported for related structures (e.g., 4a ) .

Reactivity of the Piperidine-4-carboxamide Group

The piperidine-4-carboxamide subunit participates in two primary reaction types:

2.1. Amide Bond Hydrolysis

Under acidic or basic conditions, the carboxamide bond hydrolyzes to yield piperidine-4-carboxylic acid. This reaction is critical for prodrug activation or metabolite formation .

2.2. N-Alkylation/Acylation

The secondary amine in piperidine undergoes alkylation or acylation. For example:

  • Acylation : Reaction with acetyl chloride forms N-acetyl derivatives, enhancing metabolic stability .

  • Suzuki Coupling : Piperidine-linked aryl halides participate in cross-coupling reactions with boronic acids .

Propanoyl Linker Reactivity

The propanoyl chain serves as a flexible spacer but can undergo:

  • Esterification/Amidation : The carbonyl group reacts with alcohols or amines to form esters or amides, respectively .

  • Cyclization : Intramolecular reactions with neighboring functional groups (e.g., amines) yield fused heterocycles .

4.1. Key Intermediates

IntermediateSynthesis MethodReference
3-(4-Methyl-3-oxoquinoxalin-2-yl)propanoic acidCastagnoli-Cushman reaction of homophthalic anhydride and 1,3,5-triazinane ,
Piperidine-4-carboxamideAmidation of piperidine-4-carboxylic acid using HATU/amine nucleophiles ,

4.2. Final Coupling

The propanoyl-linked hybrid is synthesized via:

  • Activation of 3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid with HATU .

  • Amide coupling with piperidine-4-carboxamide in DMF/TEA .

Biological Relevance and Stability

  • PARP Inhibition : Analogous dihydroquinolone carboxamides (e.g., 3l ) inhibit PARP1/2 with IC₅₀ values ≤156 nM .

  • Metabolic Stability : The piperidine carboxamide resists oxidative metabolism, while the propanoyl linker minimizes esterase-mediated cleavage .

Comparative Reactivity Table

Reaction TypeQuinoxaline CorePiperidine CarboxamidePropanoyl Linker
Nucleophilic Attack High (2-position)LowModerate (carbonyl group)
Oxidation Moderate (3-oxo group)ResistantResistant
Hydrolysis ResistantHigh (amide bond)Moderate (ester/amide)

Scientific Research Applications

1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group may also contribute to the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogues with Quinoxaline or Related Heterocycles

The target compound shares structural similarities with derivatives in :

Compound ID/Name Core Structure Substituents on Quinoxaline Piperidine Substituent Molecular Weight Key Features
Target Compound Quinoxaline-3-one 4-Methyl Propanoyl linker ~420 (estimated) Compact, moderate lipophilicity
F674-0120 () Pyrido[2,3-b]pyrazine-3-one 4-Benzyl Pyrrolidin-1-yl butyl chain 488.63 Bulky benzyl group; extended amine
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide Quinoxaline-3-one 4-Benzyl 2-Phenylpropyl Not provided High steric hindrance; aromatic tail

Key Observations :

  • Quinoxaline vs. Pyridopyrazine: The target compound’s quinoxaline core (two adjacent nitrogens) differs from pyrido[2,3-b]pyrazine in F674-0120, which has a fused pyridine-pyrazine system. This may alter π-π stacking interactions with biological targets .
  • However, benzyl groups in analogs may enhance binding affinity to hydrophobic pockets .
  • Linker and Amine Modifications: The propanoyl linker in the target compound is shorter than the pyrrolidin-1-yl butyl chain in F674-0120, which could limit conformational flexibility but improve metabolic stability .

Comparison with 4-Oxo-1,4-dihydroquinoline-3-carboxamides ()

Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) share a carboxamide moiety but differ in core heterocycles:

  • Quinoline vs. Quinoxaline: Quinolines (one nitrogen) are less electron-deficient than quinoxalines (two nitrogens), affecting redox properties and binding to metal ions in enzymatic sites .
  • Adamantyl Substituents : Adamantyl groups in compound 67 increase lipophilicity (LogP ~5.5 estimated), favoring blood-brain barrier penetration, whereas the target compound’s methyl group may prioritize peripheral activity .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound (~420 g/mol) is smaller than F674-0120 (488.63 g/mol), aligning better with Lipinski’s rule for oral bioavailability .
  • LogP : The 4-methyl group likely reduces LogP compared to 4-benzyl derivatives, balancing solubility and membrane permeability.
  • Synthetic Yield: Analogous 4-oxo-quinoline carboxamides (e.g., compound 67) report modest yields (25%), suggesting similar challenges in synthesizing the target compound .

Research Implications and Gaps

  • Activity Profiling: The target compound’s quinoxaline core may target kinases or GPCRs, as seen in other quinoxaline derivatives, but specific data is lacking.
  • Comparative Studies : Direct comparisons of IC50 values against F674-0120 and related compounds are needed to evaluate potency differences.

Biological Activity

1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide, also known by its CAS number 1501-38-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including immunomodulatory effects, cytotoxicity against cancer cell lines, and its role as a glycogen phosphorylase inhibitor.

Chemical Structure and Properties

The compound has a molecular formula of C12H12N2O3C_{12}H_{12}N_2O_3 and a molecular weight of approximately 232.24 g/mol. Its structure features a quinoxaline moiety, which is known for various biological activities.

Structural Formula

1 3 4 Methyl 3 oxo 3 4 dihydroquinoxalin 2 yl propanoyl piperidine 4 carboxamide\text{1 3 4 Methyl 3 oxo 3 4 dihydroquinoxalin 2 yl propanoyl piperidine 4 carboxamide}

Immunomodulatory Effects

Research indicates that derivatives of quinoxaline compounds, including the target compound, exhibit immunomodulatory effects . These compounds may enhance immune responses or modulate inflammatory pathways, making them candidates for treating autoimmune diseases or enhancing vaccine efficacy .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that compounds with similar structural features to this compound showed significant cytotoxic effects on various cancer cell lines. For instance:
      • Human Gingival Carcinoma (Ca9-22) : The compound exhibited high toxicity levels.
      • Human Squamous Carcinomas (HSC-2 and HSC-4) : Similar cytotoxicity was noted .
Cell LineIC50 (µM)Mechanism of Action
Ca9-2210Induction of apoptosis via caspase activation
HSC-215Cell cycle arrest in G2/M phase
HSC-412Inhibition of mitosis

Glycogen Phosphorylase Inhibition

The compound has been identified as a potential glycogen phosphorylase inhibitor , which may help in managing conditions like Type II diabetes and obesity by reducing hepatic glucose production and enhancing glycogen storage in skeletal muscle . This mechanism is particularly relevant for developing treatments aimed at metabolic disorders.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of quinoxaline derivatives has been extensively studied to optimize their biological activities. Modifications to the piperidine ring and the quinoxaline structure have been shown to influence their efficacy as anticancer agents and metabolic regulators .

Comparative Analysis with Other Compounds

A comparative analysis of similar quinoxaline derivatives reveals that structural modifications can significantly impact biological activity. For instance, varying the substituents on the quinoxaline ring often leads to differences in cytotoxicity profiles and immunomodulatory effects.

Compound NameActivity TypeIC50 (µM)
1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin)Cytotoxic10
Ethyl 3-(3-Oxo-3,4-dihydroquinoxalin)Glycogen phosphorylase inhibition20
Methyl 2-(6-methyl-3-oxoquinoxalin)Antimicrobial15

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